molecular formula C12H10ClFN2O2S B12109716 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B12109716
M. Wt: 300.74 g/mol
InChI Key: ALQPQLFTFROHFY-UHFFFAOYSA-N
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Description

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₀ClFN₂O₂S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting amine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biology: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include enzyme active sites and signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide
  • 4-amino-N-(4-fluorophenyl)benzenesulfonamide
  • 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide

Uniqueness

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-7-8(14)1-6-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2

InChI Key

ALQPQLFTFROHFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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